4-Methylphenyl cyclohexanecarboxylate

Description

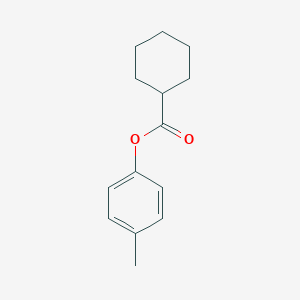

4-Methylphenyl cyclohexanecarboxylate is an ester derivative of cyclohexanecarboxylic acid, where the carboxylate group is linked to a 4-methylphenyl (para-methylphenyl) moiety. The molecular formula is C₁₄H₁₈O₃, with an estimated molecular weight of 234.29 g/mol. Cyclohexanecarboxylates are widely studied for their applications in medicinal chemistry, material science, and organic synthesis due to their conformational flexibility and tunable substituent effects .

Properties

CAS No. |

14224-22-7 |

|---|---|

Molecular Formula |

C14H18O2 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

(4-methylphenyl) cyclohexanecarboxylate |

InChI |

InChI=1S/C14H18O2/c1-11-7-9-13(10-8-11)16-14(15)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 |

InChI Key |

ROILWCFQYYHWEB-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OC(=O)C2CCCCC2 |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)C2CCCCC2 |

Other CAS No. |

14224-22-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Key Properties

The following table summarizes structural analogs of 4-methylphenyl cyclohexanecarboxylate, highlighting substituent variations, molecular properties, and applications:

Research Findings and Functional Insights

Antimicrobial Activity

- TACC 29 (Ethyl 2-(2,2-dichloroethenyl)-4-hydroxy-4-(4-methylphenyl)-6-oxocyclohexanecarboxylate): Exhibits broad-spectrum antimicrobial activity (MIC < 1 µg/mL against S. aureus and E. coli). The dichloroethenyl and oxo groups enhance electrophilicity, improving target binding .

- 4-Methylphenyl derivatives : While direct data is lacking, the presence of a methyl group on the phenyl ring is hypothesized to improve lipid solubility, enhancing membrane permeability in bacterial cells .

Physicochemical Properties

- Solubility : Methyl esters (e.g., Methyl cyclohexanecarboxylate, C₈H₁₂O₂) exhibit higher water solubility (sol. in alcohol/ether) compared to bulkier aryl esters like 4-methylphenyl derivatives .

- Thermal Stability : Bromophenyl-substituted analogs (e.g., Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate) show higher melting points (~120–150°C) due to halogen-induced crystal packing .

Structural and Conformational Analysis

- Cyclohexane Ring Conformations: Half-chair/envelope conformations: Observed in ethyl 2-oxocyclohex-3-ene derivatives, influencing reactivity and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Substituent Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.